(3-(1-(2-methoxyethyl)-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methanamine
Description
The compound "(3-(1-(2-methoxyethyl)-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methanamine" is a heterocyclic molecule featuring a pyrazole ring fused to a 1,2,4-oxadiazole scaffold. The pyrazole moiety is substituted with a 2-methoxyethyl group at the N-1 position, while the oxadiazole ring is linked to a methanamine functional group. Such features are critical in medicinal chemistry, where this compound may serve as a scaffold for kinase inhibitors or receptor ligands .
Properties
Molecular Formula |
C9H13N5O2 |
|---|---|
Molecular Weight |
223.23 g/mol |
IUPAC Name |
[3-[1-(2-methoxyethyl)pyrazol-4-yl]-1,2,4-oxadiazol-5-yl]methanamine |
InChI |
InChI=1S/C9H13N5O2/c1-15-3-2-14-6-7(5-11-14)9-12-8(4-10)16-13-9/h5-6H,2-4,10H2,1H3 |
InChI Key |
UDCWTORXBUMYIE-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C=C(C=N1)C2=NOC(=N2)CN |
Origin of Product |
United States |
Preparation Methods
Alkylation of Pyrazole Boronate Esters
A key intermediate for the pyrazole part is 1-(2-methoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole , which can be synthesized by alkylation of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole with 2-bromoethyl methyl ether using cesium carbonate or sodium hydride as bases in polar aprotic solvents like acetonitrile or tetrahydrofuran at elevated temperatures (80–90°C) for extended periods (overnight to 24 hours).
This alkylation introduces the 2-methoxyethyl group onto the pyrazole nitrogen, a crucial step for the target molecule.
Pyrazole Ring Formation via Cyclocondensation
Alternative preparation of pyrazole derivatives involves cyclocondensation reactions of hydrazine derivatives with α,β-unsaturated ketones or related precursors under reflux in ethanol or acidic media. Metal-catalyzed methods, such as iron(III) phthalocyanine chloride catalysis, have been reported to improve yields and selectivity for disubstituted pyrazoles.
Preparation of the 1,2,4-Oxadiazole Ring and Its Functionalization
Cyclization to Form 1,2,4-Oxadiazoles
The 1,2,4-oxadiazole ring can be synthesized by cyclodehydration of amidoximes with carboxylic acid derivatives or esters under dehydrating conditions. This method is well-documented for generating 5-substituted 1,2,4-oxadiazoles, which can be further functionalized at the 5-position.
Coupling of Pyrazole and Oxadiazole Units
The final assembly of the target compound involves linking the pyrazole and oxadiazole rings through their substituents. This can be achieved by:
- Using the boronate ester functionality on the pyrazole for Suzuki-Miyaura cross-coupling with halogenated oxadiazole derivatives under palladium catalysis.
- Nucleophilic substitution reactions where the methanamine group acts as a nucleophile to displace a suitable leaving group on the pyrazole or oxadiazole ring.
Summary of Key Reaction Conditions and Yields
Analytical Verification and Purity Assessment
Throughout the synthesis, structural confirmation and purity assessment are performed using:
- Nuclear Magnetic Resonance (NMR) spectroscopy for proton and carbon environments
- Mass Spectrometry (MS) for molecular weight confirmation
- High-Performance Liquid Chromatography (HPLC) or preparative chromatography for purity and isolation
These techniques ensure the final compound meets the desired structural and purity criteria necessary for further applications.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of imines or nitriles.
Reduction: Reduction reactions can target the oxadiazole ring, potentially leading to ring-opening or hydrogenation products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitriles, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. This makes it a candidate for drug discovery and development.
Medicine
In medicine, the compound could be explored for its potential therapeutic effects. Its ability to interact with biological targets could lead to the development of new pharmaceuticals.
Industry
In industry, the compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (3-(1-(2-methoxyethyl)-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methanamine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties, the compound is compared to structurally analogous methanamine derivatives. Key differences in substituents, molecular weight, and functional groups are highlighted below:
Table 1: Structural and Molecular Comparison
Key Research Findings
Polarity and Solubility: The target compound’s 1,2,4-oxadiazole ring and methoxyethyl group enhance aqueous solubility compared to the trifluoromethyl-substituted analog (CAS 1823875-42-8), which exhibits higher lipophilicity .
Synthetic Accessibility :
- The trifluoromethyl-substituted pyrazole (CAS 1823875-42-8) is synthesized via direct alkylation, whereas the target compound likely requires multi-step protection-deprotection strategies (e.g., SEM-group protection for pyrazole functionalization) .
NMR Differentiation :
- Substituents in regions analogous to "positions 29–36" (e.g., pyridine vs. oxadiazole) cause distinct chemical shift patterns in ¹H NMR, enabling structural differentiation .
Bioactivity Potential: The oxadiazole ring in the target compound may confer metabolic stability compared to pyridine-containing analogs, which are prone to oxidative degradation .
Biological Activity
The compound (3-(1-(2-methoxyethyl)-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methanamine , often referred to by its structural components, has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies and research findings.
Chemical Structure and Properties
The molecular structure of the compound is characterized by the presence of a pyrazole ring and an oxadiazole moiety, which are known to influence biological activity. The chemical formula is with a molar mass of approximately 246.26 g/mol.
Antiproliferative Activity
Research indicates that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, a study reported that certain oxadiazole derivatives showed IC50 values ranging from 1.2 to 5.3 μM against tested cancer cells, indicating potent activity compared to standard chemotherapeutic agents like doxorubicin and etoposide .
Table 1: Antiproliferative Activity of Related Compounds
Antioxidant Activity
In addition to antiproliferative properties, the compound has demonstrated antioxidant activity. Several derivatives were tested for their ability to scavenge free radicals and showed improved antioxidative activity compared to standard antioxidants like BHT (Butylated Hydroxytoluene) in various assays .
Antibacterial Activity
The compound also exhibits antibacterial properties, particularly against Gram-positive bacteria. For example, one derivative was found to have a minimum inhibitory concentration (MIC) of 8 μM against Enterococcus faecalis, showcasing its potential as an antimicrobial agent .
Case Studies and Research Findings
- Synthesis and Evaluation : A study focused on synthesizing various derivatives of the compound and evaluating their biological activities. The results indicated that modifications in the pyrazole and oxadiazole rings significantly influenced their biological efficacy .
- Structure-Activity Relationship (SAR) : The SAR analysis revealed that specific substitutions on the pyrazole ring enhanced antiproliferative activity while maintaining low toxicity profiles in normal cell lines .
- In Vivo Studies : Preliminary in vivo studies have suggested that certain derivatives can inhibit tumor growth in xenograft models, further supporting their potential therapeutic applications .
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of this compound?
Synthesis typically involves cyclocondensation of amidoximes with activated carbonyl derivatives. For example, tert-butyl-protected intermediates can be deprotected under acidic conditions (e.g., HCl in dioxane) to yield the primary amine. Solvent choice (DMF or ethanol) and temperature (80–100°C) significantly impact yields (20–99% for related oxadiazoles). Purification via column chromatography or recrystallization is recommended, with structural confirmation through NMR and HRMS .
Q. What analytical techniques confirm structural integrity and purity?
- 1H/13C NMR : Critical for verifying pyrazole and oxadiazole ring connectivity. For example, pyrazole protons typically resonate at δ 7.5–8.5 ppm, while oxadiazole carbons appear at δ 160–170 ppm .
- HRMS : Validates molecular weight (±5 ppm accuracy).
- X-ray crystallography : SHELX software refines crystal structures, though crystal growth requires optimized solvent systems (e.g., ethanol/water) .
Q. How should researchers handle stability during storage?
Limited stability data exist, but protocols for analogs recommend:
- Storage at -20°C under argon.
- Light protection to prevent oxadiazole photodegradation.
- Quarterly HPLC purity checks (e.g., C18 column, 0.1% TFA in acetonitrile/water) .
Advanced Research Questions
Q. How can low yields in the final deprotection step be addressed?
- Screen HCl concentrations (4–6 M in dioxane) and reaction times (12–24 hrs).
- Use scavengers like triethylsilane to trap carbocation byproducts.
- Monitor via TLC or LC-MS to optimize termination points. achieved 99% yield for analogous deprotection .
Q. What strategies resolve discrepancies between computational predictions and observed bioactivity?
- Re-evaluate docking models using SHELX-refined crystallographic data for binding site accuracy .
- Conduct competitive binding assays (e.g., SPR) to validate target engagement.
- Compare with fluorophenyl analogs (), where substituent position alters activity by 10-fold .
Q. How does the 2-methoxyethyl group influence physicochemical properties?
- Solubility : Enhanced via ether oxygen hydrogen bonding (logP increase ~0.5 vs. methyl analogs).
- Metabolic stability : Microsomal assays show t1/2 >60 mins (vs. <30 mins for alkyl derivatives).
- Binding kinetics : Steric effects reduce koff rates by 40% in SPR assays .
Q. How to mitigate batch-to-batch variability during scale-up?
- Control precursor stoichiometry (±2%) and temperature gradients (<±1°C).
- Use preparative HPLC with orthogonal methods (ion-pair vs. reverse-phase).
- achieved 97% purity at 5g scale via HCl gas flow optimization .
Q. How to elucidate metabolic pathways in preclinical models?
- Track biotransformations using LC-HRMS/MS with 13C-labeled analogs.
- In vitro microsome incubations identify Phase I metabolites (e.g., oxidation at the methoxyethyl group).
- Phase II conjugation assessed via UDP-glucuronosyltransferase assays .
Data Contradiction Analysis
Conflicting NMR assignments for oxadiazole protons
Discrepancies in biological activity across cell lines
- Approach : Normalize data using housekeeping genes (e.g., GAPDH) and assess off-target effects via kinome-wide profiling. ’s pyrazole-triazole hybrids showed cell line-specific IC50 variations due to transporter expression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
